salvinorin B isopropoxymethyl ether
Beschreibung
Salvinorin B isopropoxymethyl ether (IBOM-SB) is a semi-synthetic derivative of salvinorin B (SB), the inactive metabolite of salvinorin A (SA), a potent κ-opioid receptor (KOR) agonist isolated from Salvia divinorum. These derivatives are synthesized by replacing the labile C-2 acetate group of SA with metabolically stable ether moieties, enhancing both potency and stability .
Key structural modifications in these derivatives involve alkoxyalkyl ethers at the C-2 position, which reduce susceptibility to esterase-mediated hydrolysis. For example, EOM-SB and MOM-SB exhibit subnanomolar KOR affinity and prolonged in vivo activity compared to SA .
Eigenschaften
Molekularformel |
C25H34O8 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(propan-2-yloxymethoxy)-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C25H34O8/c1-14(2)31-13-32-18-10-17(22(27)29-5)24(3)8-6-16-23(28)33-19(15-7-9-30-12-15)11-25(16,4)21(24)20(18)26/h7,9,12,14,16-19,21H,6,8,10-11,13H2,1-5H3/t16-,17-,18-,19-,21-,24-,25-/m0/s1 |
InChI-Schlüssel |
FRUCKVROBALDJE-BYDLNXCSSA-N |
Isomerische SMILES |
CC(C)OCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
Kanonische SMILES |
CC(C)OCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Salvinorin B isopropoxymethyl ether is synthesized from salvinorin B, which is itself derived from salvinorin A. The synthesis involves the protection of the hydroxyl group at the C-2 position of salvinorin B with an isopropoxymethyl group. This protection is typically achieved using isopropoxymethyl chloride in the presence of a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis of salvinorin B followed by its conversion to the isopropoxymethyl ether derivative. This process would likely involve optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Salvinorin B isopropoxymethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the ketone groups present in the molecule.
Substitution: Substitution reactions, particularly at the C-2 position, can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various alkyl halides can be used for substitution reactions, often in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce a variety of functional groups, depending on the alkyl halide used .
Wissenschaftliche Forschungsanwendungen
Salvinorin B isopropoxymethyl ether has several scientific research applications:
Neuropharmacology: It is used to study the kappa-opioid receptor and its role in modulating pain, mood, and cognition.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new analgesics and antidepressants.
Biological Studies: It is used in studies investigating the effects of kappa-opioid receptor agonists on cellular processes and signaling pathways.
Industrial Applications:
Wirkmechanismus
Salvinorin B isopropoxymethyl ether exerts its effects primarily through agonism of the kappa-opioid receptor. This receptor is a G-protein-coupled receptor that, when activated, inhibits adenylate cyclase activity, reduces cyclic AMP levels, and modulates ion channel activity. These actions result in analgesic, anti-inflammatory, and mood-altering effects .
Vergleich Mit ähnlichen Verbindungen
Pharmacological Comparisons
Receptor Affinity and Potency :
- EOM-SB : Demonstrates the highest KOR affinity (Kᵢ = 0.32 nM) and potency (EC₅₀ = 0.14 nM) among SA derivatives, surpassing SA (Kᵢ = 1.0 nM, EC₅₀ = 1.0 nM) .
- MOM-SB : Slightly less potent than EOM-SB (Kᵢ = 0.45 nM, EC₅₀ = 0.2 nM) but still more potent than SA .
- IBOM-SB : Expected to show reduced potency due to steric hindrance from the isopropyl group, analogous to bulkier derivatives like benzyloxymethyl ether (BOM-SB, Kᵢ = 72 nM) .
Table 2: Pharmacological Profiles
| Compound | KOR Kᵢ (nM) | KOR EC₅₀ (nM) | Selectivity Over MOR/DOR |
|---|---|---|---|
| SA | 1.0 | 1.0 | >1000-fold |
| EOM-SB | 0.32 | 0.14 | >1000-fold |
| MOM-SB | 0.45 | 0.2 | >1000-fold |
| BOM-SB | 72 | 72 | Not reported |
Pharmacokinetic and Metabolic Stability
- EOM-SB: Exhibits high metabolic stability in plasma but rapid brain clearance (~5–10 minutes) after intravenous (IV) administration. Slower absorption via intraperitoneal (IP) routes prolongs duration .
- MOM-SB : Similar pharmacokinetics to EOM-SB, with rapid brain entry and exit. Increased plasma protein binding reduces free drug availability compared to EOM-SB .
Table 3: Pharmacokinetic Properties
| Compound | Metabolic Stability | Plasma Half-Life (IV) | Brain Clearance (IV) | Duration (IP) |
|---|---|---|---|---|
| SA | Low | <5 min | <10 min | Short |
| EOM-SB | High | ~15 min | ~10 min | Moderate |
| MOM-SB | High | ~20 min | ~10 min | Moderate |
Therapeutic Potential
- EOM-SB : Shows promise in preclinical models of multiple sclerosis (MS), promoting remyelination via KOR activation . It also attenuates cocaine-seeking behavior with minimal side effects .
- MOM-SB : Demonstrates anti-addiction properties, reducing cocaine consumption in rodents .
Limitations and Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
